molecular formula C9H12ClN B1408617 4-Methylisoindoline hydrochloride CAS No. 1956331-04-6

4-Methylisoindoline hydrochloride

Cat. No.: B1408617
CAS No.: 1956331-04-6
M. Wt: 169.65 g/mol
InChI Key: KSXJUNKJSNDKCE-UHFFFAOYSA-N
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Description

4-Methylisoindoline hydrochloride (CAS: 1956331-04-6) is a heterocyclic organic compound with the molecular formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol . It is an isoindoline derivative featuring a methyl substituent at the 4-position of the fused benzene ring, with a hydrochloride salt enhancing its solubility and stability. The compound is a solid with a purity of ≥98% and is used in pharmaceutical research, particularly as a precursor in the synthesis of bioactive molecules .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-7-3-2-4-8-5-10-6-9(7)8;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXJUNKJSNDKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956331-04-6
Record name 4-methyl-2,3-dihydro-1H-isoindole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoindoline hydrochloride typically involves the reaction of 4-methylisoindoline with hydrochloric acid. One common method includes the reduction of 4-methylphthalimide using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an inert atmosphere, followed by acidification with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction and acidification techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoindoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylisoindoline-1,3-dione using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Targeting Protein Regulation

Recent studies have highlighted the role of 4-Methylisoindoline hydrochloride as a potential regulator of the CRL4 CRBN E3 ubiquitin ligase complex. This complex plays a crucial role in protein degradation pathways, which are essential for maintaining cellular homeostasis. By modulating this pathway, the compound shows promise in treating various diseases, including cancers and immune disorders .

Therapeutic Effects

Preliminary research indicates that this compound exhibits biological activities that may contribute to its therapeutic effects. It has been evaluated for its potential in:

  • Antitumor Activity : The compound has shown significant antitumor properties in vitro, suggesting its use as a lead compound for developing new cancer therapies.
  • Neuroprotective Effects : Similar compounds have been noted for neuroprotective activities, indicating that this compound may also have applications in neurodegenerative disease treatments.

Binding Affinity Studies

The compound's ability to interact with various biological targets is being explored through binding affinity studies. These studies utilize techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

These methods help elucidate the mechanisms of action and guide further development of derivatives with enhanced efficacy.

Synthesis of Analogues

The synthetic pathways for this compound allow for the creation of analogues with potentially improved biological activity. The synthesis typically involves multiple steps that require precise control over reaction conditions to ensure high yields and purity .

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against various cancer cell lines.
Study BProtein RegulationShowed modulation of CRL4 CRBN E3 ligase activity, impacting protein degradation pathways.
Study CNeuroprotectionIndicated protective effects on neuronal cells under stress conditions, suggesting therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-Methylisoindoline hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Features :

  • Isoindoline backbone : A bicyclic structure comprising a benzene ring fused to a five-membered ring containing one nitrogen atom.
  • Substituent : A methyl group at the 4-position.
  • Salt form : Hydrochloride improves crystallinity and handling properties.

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogs

The following table summarizes critical data for 4-Methylisoindoline hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Purity Key Applications/Properties
This compound 1956331-04-6 C₉H₁₂ClN 169.65 Methyl (isoindoline) ≥98% Pharmaceutical intermediates
4-Methylindoline hydrochloride 1187928-38-6 C₉H₁₂ClN 169.65 Methyl (indoline)* N/A Research chemical
4-Chloroisoindoline hydrochloride 924304-73-4 C₈H₉Cl₂N 190.07 Chlorine (isoindoline) N/A Reactive intermediate
Isoindolin-4-amine dihydrochloride 92259-85-3 C₈H₁₂Cl₂N₂ 207.10 Amine (isoindoline) 97% Building block in drug synthesis
Methyl isoindoline-4-carboxylate HCl 127168-90-5 C₁₀H₁₂ClNO₂ 213.66 Carboxylate ester 95% Esterification reactions

Note: Indoline has a six-membered benzene ring fused to a five-membered nitrogen-containing ring, whereas isoindoline has a different fusion pattern, leading to distinct chemical properties.

Substituent Effects on Physicochemical Properties

Methyl vs. This property is advantageous in central nervous system (CNS) drug development . 4-Chloroisoindoline hydrochloride: The chlorine atom is electron-withdrawing, increasing reactivity in nucleophilic substitution reactions. This makes it useful in synthesizing halogenated pharmaceuticals .

Amine vs. Carboxylate Functional Groups :

  • Isoindolin-4-amine dihydrochloride : The amine group facilitates hydrogen bonding, enhancing solubility in polar solvents. It is often used in peptide coupling reactions .
  • Methyl isoindoline-4-carboxylate hydrochloride : The ester group introduces polarity, making it a versatile intermediate for hydrolysis or transesterification reactions .

Structural Isomerism :

  • 4-Methylindoline hydrochloride (indoline backbone) vs. This compound (isoindoline backbone): The difference in ring fusion alters molecular geometry, affecting binding affinity to biological targets. For example, indoline derivatives are common in serotonin receptor modulators, whereas isoindoline derivatives are explored in kinase inhibitors .

Biological Activity

4-Methylisoindoline hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and potential therapeutic applications.

This compound, with a molecular formula of C10H12ClN, is derived from isoindoline, a bicyclic compound that exhibits significant pharmacological properties. The synthesis typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions to yield various derivatives, including the hydrochloride salt form .

Antimicrobial Activity

Research indicates that derivatives of isoindoline, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that certain isoindoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 4-methylisoindoline have demonstrated:

  • Inhibition against Staphylococcus aureus : A study reported inhibition rates of approximately 45% at concentrations of 200 µg/mL and up to 57% at 300 µg/mL for certain isoindoline derivatives .
  • Antifungal activity : The compound exhibited significant inhibition against fungi such as Aspergillus niger, with up to 55% inhibition noted at higher concentrations .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities:

  • α-Amylase Inhibition : The compound displayed notable inhibitory effects on α-amylase, a key enzyme in carbohydrate metabolism. At varying concentrations (10 µg to 100 µg), it suppressed enzymatic activity significantly, indicating potential applications in managing diabetes .

Case Studies and Research Findings

Several studies have explored the biological activities of isoindoline derivatives:

  • Antimicrobial Studies :
    • A comparative study evaluated a series of isoindoline derivatives for their antibacterial properties. Compounds were tested against various pathogens, revealing that some exhibited broad-spectrum activity, particularly against resistant strains .
  • Enzyme Inhibition Studies :
    • Research focusing on α-amylase inhibitors highlighted the potential of isoindoline derivatives as therapeutic agents for diabetes management. The results indicated a dose-dependent inhibition pattern, suggesting that structural modifications could enhance efficacy .
  • Multi-Target Therapeutic Applications :
    • Recent investigations into hybrid molecules incorporating isoindoline structures have shown promise in treating complex diseases like Alzheimer's disease. These hybrids demonstrated antioxidant properties and multi-target profiles against cholinesterases and amyloid aggregation .

Conclusion and Future Directions

This compound represents a promising scaffold in drug development due to its diverse biological activities. Its potential as an antimicrobial agent and enzyme inhibitor opens avenues for therapeutic applications in infectious diseases and metabolic disorders. Future research should focus on:

  • Structural Optimization : Enhancing the pharmacokinetic properties through chemical modifications.
  • Mechanistic Studies : Understanding the precise mechanisms underlying its biological activities.
  • Clinical Trials : Evaluating safety and efficacy in human subjects to pave the way for clinical applications.

Data Summary Table

Biological ActivityTest Organism/EnzymeInhibition (%) at Concentration (µg/mL)
AntibacterialStaphylococcus aureus45% at 200 µg/mL
57% at 300 µg/mL
AntifungalAspergillus niger48% at 200 µg/mL
55% at 300 µg/mL
α-Amylase Inhibitionα-AmylaseUp to 13.41% at 100 µg

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylisoindoline hydrochloride
Reactant of Route 2
4-Methylisoindoline hydrochloride

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